molecular formula C35H36Cl2N6O9S2 B1202922 Combipenix CAS No. 51004-51-4

Combipenix

Cat. No.: B1202922
CAS No.: 51004-51-4
M. Wt: 819.7 g/mol
InChI Key: OUCSAWQVCBFKBN-TWZKVBNYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Combipenix, identified as ampicillin (aminopenicillin), is a β-lactam antibiotic derived from penicillin. It is characterized by an amino group on the benzyl side chain, enhancing its spectrum against Gram-negative bacteria compared to earlier penicillins . Historical clinical records indicate its application in treating urinary tract infections (UTIs), as evidenced by a 1977 Japanese study where this compound demonstrated efficacy in managing urogenital infections . Ampicillin inhibits bacterial cell wall synthesis by binding to penicillin-binding proteins (PBPs), rendering it bactericidal. Its pharmacokinetic profile includes moderate oral bioavailability (35–50%), with improved absorption via intravenous administration, and predominant renal excretion, making it suitable for UTIs .

Properties

CAS No.

51004-51-4

Molecular Formula

C35H36Cl2N6O9S2

Molecular Weight

819.7 g/mol

IUPAC Name

(2S,5R,6R)-6-[[(2R)-2-amino-2-phenylacetyl]amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid;(2S,5R,6R)-6-[[3-(2,6-dichlorophenyl)-5-methyl-1,2-oxazole-4-carbonyl]amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid

InChI

InChI=1S/C19H17Cl2N3O5S.C16H19N3O4S/c1-7-10(12(23-29-7)11-8(20)5-4-6-9(11)21)15(25)22-13-16(26)24-14(18(27)28)19(2,3)30-17(13)24;1-16(2)11(15(22)23)19-13(21)10(14(19)24-16)18-12(20)9(17)8-6-4-3-5-7-8/h4-6,13-14,17H,1-3H3,(H,22,25)(H,27,28);3-7,9-11,14H,17H2,1-2H3,(H,18,20)(H,22,23)/t13-,14+,17-;9-,10-,11+,14-/m11/s1

InChI Key

OUCSAWQVCBFKBN-TWZKVBNYSA-N

SMILES

CC1=C(C(=NO1)C2=C(C=CC=C2Cl)Cl)C(=O)NC3C4N(C3=O)C(C(S4)(C)C)C(=O)O.CC1(C(N2C(S1)C(C2=O)NC(=O)C(C3=CC=CC=C3)N)C(=O)O)C

Isomeric SMILES

CC1=C(C(=NO1)C2=C(C=CC=C2Cl)Cl)C(=O)N[C@H]3[C@@H]4N(C3=O)[C@H](C(S4)(C)C)C(=O)O.CC1([C@@H](N2[C@H](S1)[C@@H](C2=O)NC(=O)[C@@H](C3=CC=CC=C3)N)C(=O)O)C

Canonical SMILES

CC1=C(C(=NO1)C2=C(C=CC=C2Cl)Cl)C(=O)NC3C4N(C3=O)C(C(S4)(C)C)C(=O)O.CC1(C(N2C(S1)C(C2=O)NC(=O)C(C3=CC=CC=C3)N)C(=O)O)C

Other CAS No.

51004-51-4

Synonyms

ampicillin-dicloxacillin mixture
Combipenix
Totocillin

Origin of Product

United States

Comparison with Similar Compounds

Amoxicillin

  • Structural Similarity : Amoxicillin differs by a hydroxyl group, improving acid stability and oral absorption .
  • Functional Advantages : Superior bioavailability (80–90%) and expanded activity against Helicobacter pylori and Haemophilus influenzae. Studies suggest lower resistance rates compared to ampicillin in community-acquired UTIs .

Ampicillin/Sulbactam

  • Combination Therapy : Sulbactam inhibits β-lactamases, restoring efficacy against resistant strains like Staphylococcus aureus and Klebsiella. This combination is preferred for hospital-acquired UTIs with multidrug-resistant pathogens .
  • Limitations : Requires parenteral administration, limiting outpatient use.

Research Findings and Clinical Relevance

  • A 1977 study highlighted this compound’s 75% efficacy in UTIs, though contemporary data indicate rising resistance (e.g., 40–60% E. coli resistance to ampicillin in 2023) .
  • Amoxicillin remains first-line for uncomplicated UTIs due to better pharmacokinetics, while ampicillin/sulbactam is reserved for complicated infections .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.